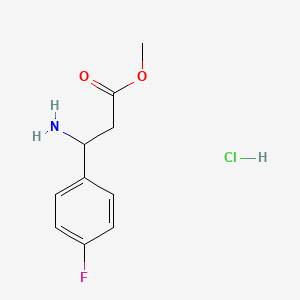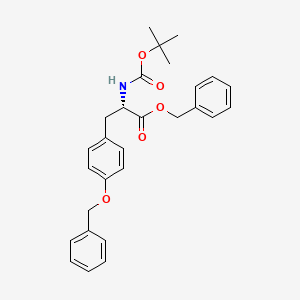
(S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
描述
(S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound often utilized in organic chemistry and pharmaceutical research. This compound's distinct structure, which includes benzyl and tert-butoxycarbonyl groups, renders it useful in various chemical syntheses and applications. Its potential in producing enantiomerically pure compounds makes it particularly valuable in the realm of drug development and stereoselective synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves the strategic assembly of its functional groups through a series of organic reactions. Here is a general synthetic route:
Starting Material Selection: : The synthesis starts with selecting the appropriate chiral starting materials to ensure the desired stereochemistry.
Protection Steps: : Functional groups may be protected using tert-butoxycarbonyl to prevent unwanted side reactions.
Coupling Reactions: : Benzylation and other coupling reactions introduce the benzyl and benzyloxy groups to the molecule.
Purification: : Chromatographic techniques, like flash chromatography, are used to purify the intermediate and final products.
Deprotection: : The protecting groups are removed under specific conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve scaling up the reaction process and optimizing the conditions for higher yields and purity. Common methods include batch reactions with continuous monitoring, large-scale chromatographic purification, and utilizing automated reactors to maintain consistency and efficiency.
化学反应分析
Types of Reactions
(S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate participates in various organic reactions:
Oxidation: : It can undergo oxidation reactions, typically with reagents like m-chloroperbenzoic acid, forming epoxides or other oxidized products.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Tetrahydrofuran, dichloromethane, ethanol.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Conditions: : Temperature control (ranging from -78°C to room temperature) and inert atmosphere (nitrogen or argon) are crucial for sensitive reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. Common products include amines, alcohols, and substituted benzyl derivatives.
科学研究应用
Chemistry
In chemistry, (S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a valuable building block for synthesizing complex organic molecules, especially those with chiral centers. Its ability to form stereoselective compounds aids in the development of enantiomerically pure drugs and other materials.
Biology and Medicine
In biological and medical research, this compound can be used to synthesize intermediates for pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes. Its role in creating chiral compounds enhances the efficacy and specificity of potential therapeutics.
Industry
Industrial applications include its use as an intermediate in the large-scale synthesis of pharmaceuticals and fine chemicals
作用机制
The mechanism of action for compounds derived from (S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate generally involves interactions with specific molecular targets, such as enzymes or receptors. The benzyl and tert-butoxycarbonyl groups can influence the binding affinity and specificity of the compound to its target, modulating biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the compound's specific use.
相似化合物的比较
Similar Compounds
(S)-Benzyl 3-phenyl-2-((tert-butoxycarbonyl)amino)propanoate
(R)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
(S)-Benzyl 3-(4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
Compared to similar compounds, (S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate stands out due to the presence of the benzyloxy group, which imparts unique reactivity and potential for further functionalization. This structural feature can enhance its utility in synthesizing more diverse and complex molecules, making it a valuable asset in both research and industrial applications.
Hope this article is what you are looking for!
属性
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-28(2,3)34-27(31)29-25(26(30)33-20-23-12-8-5-9-13-23)18-21-14-16-24(17-15-21)32-19-22-10-6-4-7-11-22/h4-17,25H,18-20H2,1-3H3,(H,29,31)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXLZJJBXSYFDE-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


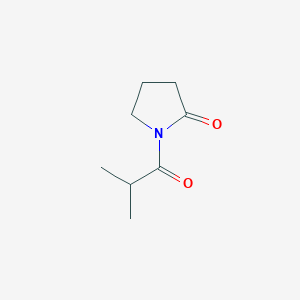
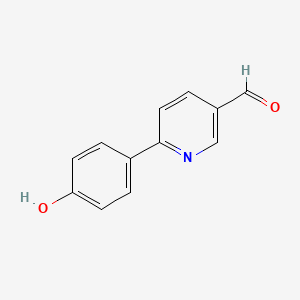
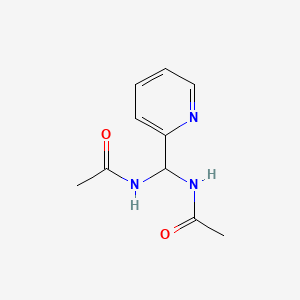
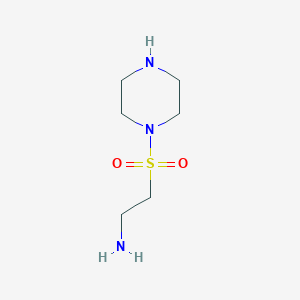
![5-[(Anilinocarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B3305905.png)
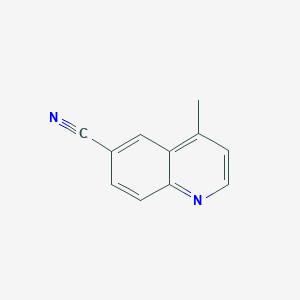
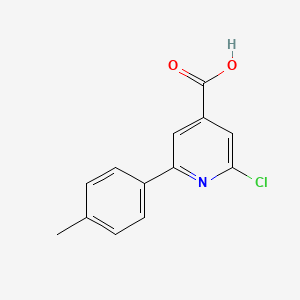
![Diethyl 2-[2-(4-pyridyl)ethyl]malonate](/img/structure/B3305922.png)
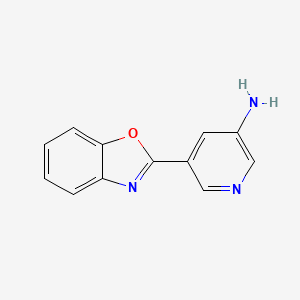
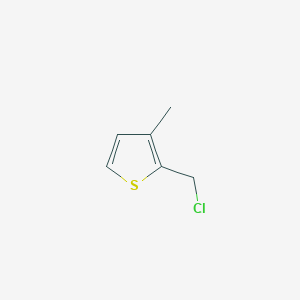
![Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester](/img/structure/B3305945.png)
![1-[(4-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3305952.png)

